molecular formula C17H16N2O2 B14436412 4-[2-(4-Phenyl-1H-pyrazol-1-yl)ethoxy]phenol CAS No. 80200-04-0

4-[2-(4-Phenyl-1H-pyrazol-1-yl)ethoxy]phenol

Cat. No.: B14436412
CAS No.: 80200-04-0
M. Wt: 280.32 g/mol
InChI Key: WWTLRRQFUJKMJT-UHFFFAOYSA-N
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Description

4-[2-(4-Phenyl-1H-pyrazol-1-yl)ethoxy]phenol is a synthetic organic compound that belongs to the class of phenolic ethers It features a phenol group linked to a pyrazole ring through an ethoxy bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Phenyl-1H-pyrazol-1-yl)ethoxy]phenol typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Phenyl-1H-pyrazol-1-yl)ethoxy]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of pyrazolines.

    Substitution: Halogenated phenol derivatives.

Scientific Research Applications

4-[2-(4-Phenyl-1H-pyrazol-1-yl)ethoxy]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(4-Phenyl-1H-pyrazol-1-yl)ethoxy]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenol group can form hydrogen bonds with active site residues, while the pyrazole ring can engage in π-π stacking interactions with aromatic amino acids. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(4-Phenyl-1H-pyrazol-1-yl)ethoxy]phenol is unique due to the presence of the phenyl group on the pyrazole ring, which can enhance its binding affinity and specificity towards certain biological targets. This structural feature can also influence its physicochemical properties, such as solubility and stability, making it a valuable compound for various applications.

Properties

CAS No.

80200-04-0

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

4-[2-(4-phenylpyrazol-1-yl)ethoxy]phenol

InChI

InChI=1S/C17H16N2O2/c20-16-6-8-17(9-7-16)21-11-10-19-13-15(12-18-19)14-4-2-1-3-5-14/h1-9,12-13,20H,10-11H2

InChI Key

WWTLRRQFUJKMJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(N=C2)CCOC3=CC=C(C=C3)O

Origin of Product

United States

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